molecular formula C25H20ClN3O2S B11073378 (2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11073378
M. Wt: 462.0 g/mol
InChI Key: KQWXCRDVOIBQNL-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, benzyl groups, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions One common method involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate This intermediate then undergoes cyclization with a thioamide derivative under acidic conditions to form the thiazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-benzyl-2-(benzylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H20ClN3O2S

Molecular Weight

462.0 g/mol

IUPAC Name

3-benzyl-2-benzylimino-N-(4-chlorophenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C25H20ClN3O2S/c26-20-11-13-21(14-12-20)28-24(31)22-15-23(30)29(17-19-9-5-2-6-10-19)25(32-22)27-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,31)

InChI Key

KQWXCRDVOIBQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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